

Application Notes and Protocols: NAB-14 Delivery Across the Blood-Brain Barrier

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Compound of Interest

Compound Name: NAB-14

Cat. No.: B15618975

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Introduction

NAB-14 is a potent, selective, and orally active non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.^{[1][2]} Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of these specific NMDA receptor subtypes in the central nervous system (CNS) and a potential therapeutic agent for neurological disorders.^{[2][3]} These application notes provide a summary of the quantitative data regarding **NAB-14**'s BBB penetration and detailed protocols for its assessment.

Data Presentation

The following tables summarize the key quantitative data on the blood-brain barrier penetration and in vitro activity of **NAB-14**.

Table 1: In Vitro Activity of **NAB-14**

Parameter	Value	Receptor Subunit(s)	Preparation
IC ₅₀	580 nM	GluN1/GluN2D	Recombinant mammalian cells
Selectivity	>800-fold	GluN2C/2D over GluN2A/2B	Recombinant Xenopus oocytes
IC ₅₀	15 µM	GluN1/2AC1/2CC2	N/A
IC ₅₀	5.1 µM	GluN1/2AC1/2CC2	N/A

Data sourced from MedchemExpress.com and a study on a novel negative allosteric modulator.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 2: In Vivo Pharmacokinetics and Brain Penetration of **NAB-14** in Rats (Intravenous Administration)

Dose	Time Point (minutes)	Mean Plasma Concentration (ng/mL)	Mean Brain Homogenate Concentration (ng/g)
1 mg/kg	5	~200	~50
15	~100	~30	
30	~50	~20	
60	~20	~10	
2 mg/kg	5	~400	~100
15	~200	~60	
30	~100	~40	
60	~40	~20	

Data is estimated from graphical representations in a research publication.[\[3\]](#)

Table 3: Brain-to-Plasma Concentration Ratios of **NAB-14** in Rats (Intravenous Administration)

Dose	Time Points (minutes)	Brain-to-Plasma Ratio
1 mg/kg	5, 15, 30, 60 (pooled)	~0.25
2 mg/kg	5, 15, 30, 60 (pooled)	~0.25

Data is estimated from graphical representations in a research publication.[\[3\]](#)

Table 4: Peak Free Brain Concentration of **NAB-14** (Oral Administration)

Species	Dose	Peak Free Brain Concentration
Mouse	20 mg/kg	3.2 nM
Rat	20 mg/kg	3.8 nM

Data sourced from MedchemExpress.com.[\[2\]](#)

Experimental Protocols

Protocol 1: In Vivo Assessment of **NAB-14** Blood-Brain Barrier Penetration in Rats

This protocol describes the methodology to determine the pharmacokinetic profile and brain penetration of **NAB-14** in rats following intravenous administration.[\[3\]](#)

1. Animal Models:

- Male Sprague-Dawley rats (or a similar strain) weighing 250-300g.
- Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. **NAB-14** Formulation and Administration:

- Prepare a stock solution of **NAB-14** in a suitable vehicle (e.g., saline, or a solution containing a solubilizing agent if necessary).
- Administer **NAB-14** intravenously (i.v.) via the tail vein at the desired doses (e.g., 1 mg/kg and 2 mg/kg).

3. Sample Collection:

- At predetermined time points post-injection (e.g., 5, 15, 30, and 60 minutes), anesthetize the rats.
- Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
- Harvest the brains and store them at -80°C until analysis.

4. Sample Processing:

- Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C.
- Brain Homogenate: Weigh the frozen brains and homogenize them in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of, for example, 10% (w/v).

5. Quantification of **NAB-14**:

- Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of **NAB-14** in plasma and brain homogenate.
- Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
- Extract **NAB-14** from the plasma and brain homogenate samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

- Analyze the extracted samples using the validated LC-MS/MS method.

6. Data Analysis:

- Calculate the concentration of **NAB-14** in plasma (ng/mL) and brain homogenate (ng/g) at each time point.
- Determine the brain-to-plasma concentration ratio by dividing the concentration in the brain homogenate by the concentration in plasma at each time point.

Protocol 2: Oral Administration and Measurement of Free Brain Concentration

This protocol outlines the general steps for assessing the free brain concentration of **NAB-14** after oral administration in mice or rats.[\[2\]](#)

1. Animal Models:

- Male C57BL/6 mice or Sprague-Dawley rats.
- House animals as described in Protocol 1.

2. **NAB-14** Formulation and Administration:

- Prepare a suspension or solution of **NAB-14** in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
- Administer a single oral dose of **NAB-14** (e.g., 20 mg/kg) to the animals.

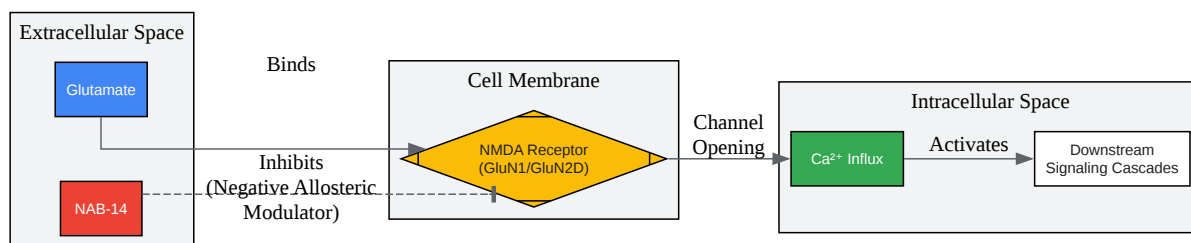
3. Sample Collection and Processing:

- At the time of expected peak concentration (T_{max}), which may need to be determined in a preliminary study, collect blood and brain samples as described in Protocol 1.
- Determine the fraction of **NAB-14** unbound to plasma proteins ($f_{u,p}$) and brain tissue ($f_{u,brain}$) using methods such as equilibrium dialysis.

4. Quantification and Data Analysis:

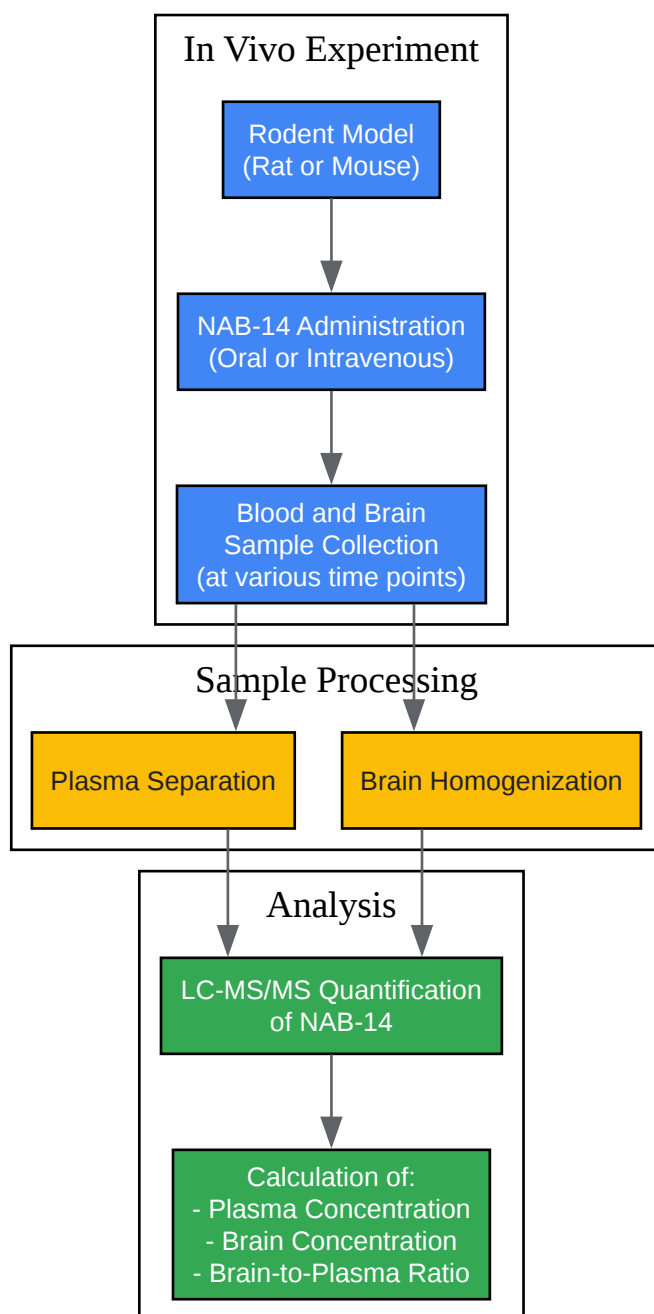
- Quantify the total concentration of **NAB-14** in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
- Calculate the free plasma concentration by multiplying the total plasma concentration by $f_{u,p}$.
- Calculate the free brain concentration by multiplying the total brain homogenate concentration by $f_{u,brain}$.

Visualizations



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Caption: Hypothesized signaling pathway of **NAB-14** at the synapse.



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Caption: Experimental workflow for assessing **NAB-14** BBB penetration.

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